11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one
Description
Its structure comprises a central tricyclic core (7.4.0.0³,⁷) fused with benzyl and 2-methylbenzyl substituents, along with a ketone group at position 6. Such compounds are often studied for their ability to interact with biological targets, including bromodomains and kinases, due to their rigid, polycyclic frameworks .
Structural determination of such molecules typically relies on X-ray crystallography, with software like SHELX playing a pivotal role in refinement and validation .
Properties
IUPAC Name |
11-benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-27-13-14-28-23(29)21-17-26(12-11-22(21)25-24(27)28)15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNBPKFMVTVDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN3C2=NC4=C(C3=O)CN(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106864 | |
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616632-80-4 | |
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616632-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Coupling and Cyclization
The synthesis often begins with the preparation of a benzamide intermediate, followed by cyclization to form the tetrazatricyclic system. For example, EDC/HOBt-mediated coupling between substituted benzoic acids and aminoglutarimide derivatives forms the amide backbone, which undergoes intramolecular cyclization under acidic conditions. This method leverages hydrogen bonding to preorganize the intermediate, facilitating ring closure.
Key reaction conditions :
Reductive Amination Pathways
Reduction of nitro intermediates to amines is critical for subsequent cyclization. Iron-mediated reductions in ethanol/acetic acid mixtures (Fe, EtOH, AcOH, H2O, 110°C, 30 min) convert nitro groups to amines, which participate in intramolecular nucleophilic attacks to form the tricyclic structure. This method avoids harsh hydrogenation conditions, preserving sensitive functional groups.
Stepwise Synthesis and Functionalization
Final Cyclization and Oxidation
The penultimate step involves oxidative dehydrogenation to form the conjugated dienone system. Catalytic amounts of Pd/C under hydrogen atmosphere or MnO2 in dichloromethane achieve this transformation, with yields ranging from 45% to 67% depending on the solvent system.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Solvent | DMF | 72% → 85% |
| Cyclization Temp | 110°C | 58% → 67% |
| Reduction Time | 30 minutes | 51% → 63% |
Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing charged intermediates, while higher temperatures accelerate cyclization kinetics.
Catalytic Hydrogenation vs. Chemical Reduction
Catalytic hydrogenation offers superior purity but requires specialized equipment. Iron reductions are cost-effective but necessitate post-reaction purification.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of imipridones.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its interaction with cellular pathways.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast cancer and mantle cell lymphoma.
Industry: Utilized in the development of anti-cancer drugs and as a tool for drug discovery
Mechanism of Action
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one exerts its effects through several mechanisms:
Induction of TRAIL: this compound induces the expression of TRAIL, which binds to death receptors on cancer cells, triggering apoptosis.
Inhibition of Akt and ERK: this compound inhibits the Akt and extracellular signal-regulated kinase (ERK) pathways, leading to the activation of the transcription factor Foxo3a, which promotes apoptosis.
Interaction with Dopamine Receptors: This compound interacts with dopamine receptors, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.0³,⁷]trideca-1(9),2-dien-8-one with structurally related compounds, focusing on molecular features, substituents, and biological activities:
Key Observations:
Substituent Impact :
- The 2-methylbenzyl group in the target compound may enhance lipophilicity compared to the 4-methylphenyl group in the bromodomain inhibitor . Chlorophenyl () and thia-substituted () analogs demonstrate how halogen or sulfur incorporation alters electronic properties and binding interactions.
- The absence of a thia group in the target compound versus its presence in ’s analog may influence metabolic stability or target selectivity .
Biological Activity :
- The bromodomain inhibitor (IC₅₀ = 1000.0 µM) suggests moderate activity, possibly due to steric hindrance from the phenethyl group . The target compound’s benzyl/2-methylbenzyl substituents could optimize binding pocket interactions.
Synthetic Accessibility :
- Reagents like 2-methylbenzylamine () are critical for introducing the 2-methylbenzyl moiety, highlighting the compound’s synthetic feasibility .
Research Findings and Limitations
- Structural Diversity : Tricyclic frameworks with nitrogen atoms (e.g., tetrazatricyclo) are versatile scaffolds. Modifications at positions 4 and 11 (e.g., benzyl vs. phenyl groups) significantly affect physicochemical properties .
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Conclusions are inferred from analogs, necessitating further experimental validation.
- Computational Tools : Programs like SHELX remain indispensable for elucidating complex tricyclic structures, though newer methods may improve accuracy for high-throughput applications .
Biological Activity
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one is a complex organic compound that belongs to the class of tetrazatricyclo compounds. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available scientific literature and databases.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 384.5 g/mol |
| XLogP3-AA | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The tetrazatricyclo framework is known for its ability to disrupt microbial cell membranes, leading to cell death. For instance:
- Case Study : A study investigating the antimicrobial effects of related tetrazatricyclo compounds reported inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential efficacy in treating bacterial infections.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays:
- Research Findings : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Modulation of Bcl-2 family proteins |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- Case Study : A study on related compounds demonstrated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages when treated with tetrazatricyclo derivatives.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this tetrazatricyclic compound, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group protection/deprotection. For example:
- Benzylation steps may use reagents like 2-methylbenzylamine (a precursor for methylphenylmethyl groups) under reflux with catalysts such as glacial acetic acid to enhance reactivity .
- Cyclization often requires Pd-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in anhydrous solvents like THF/Et₃N to stabilize intermediates .
- Purification via silica gel chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) improves yield by isolating intermediates .
Key factors affecting yield include temperature control (e.g., reflux at 55°C for regioselectivity) and stoichiometric ratios of reagents .
Advanced: How can researchers address discrepancies in NMR and IR spectral data during structural confirmation?
Answer:
Contradictions arise from conformational flexibility or impurities. Methodological solutions include:
- Cross-validation : Compare experimental NMR (¹H/¹³C) with computational predictions (e.g., density functional theory) to resolve signal splitting from stereochemistry .
- Deuterated solvent screening : Use DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in hydrogen bonding .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out byproducts .
- 2D NMR techniques (COSY, HSQC): Resolve overlapping peaks in complex bicyclic systems .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Essential for confirming benzyl/methylphenyl substituents and azacyclic backbone. For example, aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.3 ppm .
- IR spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry in crystalline intermediates .
Advanced: What strategies improve regioselectivity in the cyclization steps of tetrazatricyclic systems?
Answer:
- Catalyst optimization : Palladium/copper catalysts (e.g., CuI) promote selective C-N bond formation in azacycles .
- Temperature modulation : Lower temperatures (-10°C to 0°C) favor kinetic control, reducing side reactions during ring closure .
- Protecting groups : Use of benzyloxy or methoxy groups prevents unwanted nucleophilic attacks during cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in heterocyclic systems .
Basic: What biological activities are reported for structurally related tetrazatricyclic compounds?
Answer:
Analogous compounds exhibit:
- Enzyme inhibition : Targeting kinases (e.g., CDK1/GSK3β) via π-π stacking with aromatic residues .
- Antimicrobial effects : Thiazole/benzimidazole hybrids show activity against Gram-positive bacteria .
- Receptor modulation : Tetrazatricyclic frameworks interact with GPCRs (e.g., serotonin receptors) due to conformational rigidity .
These activities guide hypothesis-driven studies on the target compound’s bioactivity .
Advanced: How do solvent gradients and stationary phases influence chromatographic purification of intermediates?
Answer:
- Silica gel chromatography : Use stepwise gradients (e.g., 5→20% ethyl acetate in hexane) to separate polar byproducts .
- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve stereoisomers in azacyclic intermediates .
- Ion-exchange resins : Separate charged intermediates (e.g., protonated amines) using pH-controlled eluents .
- Preparative TLC : Rapid screening of fractions for azacycle-containing products .
Advanced: How can computational modeling predict reactivity and stability in this compound’s synthesis?
Answer:
- DFT calculations : Predict transition-state energies for cyclization steps, identifying favorable pathways (e.g., 6-membered vs. 5-membered ring closure) .
- Molecular docking : Screen potential enzyme targets (e.g., kinases) to prioritize biological assays .
- Solvent effect simulations : COSMO-RS models optimize solvent choices for crystallization .
Basic: What safety precautions are critical when handling intermediates with azacyclic and benzyl groups?
Answer:
- Ventilation : Use fume hoods for volatile amines (e.g., 2-methylbenzylamine) to avoid inhalation .
- PPE : Nitrile gloves and goggles prevent skin/eye contact with irritants like TiCl₄ (used in formylation) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal to prevent environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
